1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
Overview
Description
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with both a 2,4-dimethoxyphenylmethyl group and a naphthalen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 2,4-dimethoxyphenylmethyl intermediate: This can be achieved by reacting 2,4-dimethoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol, followed by conversion to the bromide using phosphorus tribromide.
Formation of the naphthalen-2-ylmethyl intermediate: This involves the bromination of naphthalene followed by a similar reduction and conversion to the bromide.
Coupling with piperazine: The two bromide intermediates are then reacted with piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can lead to fully hydrogenated aromatic rings.
Scientific Research Applications
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of receptor-ligand interactions due to its structural similarity to certain neurotransmitters.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, mimicking the action of natural neurotransmitters. This binding can activate or inhibit specific signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE
- **1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(PHENYL)METHYL]PIPERAZINE
Uniqueness
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is unique due to the presence of both a 2,4-dimethoxyphenylmethyl group and a naphthalen-2-ylmethyl group. This combination of substituents provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-27-23-10-9-22(24(16-23)28-2)18-26-13-11-25(12-14-26)17-19-7-8-20-5-3-4-6-21(20)15-19/h3-10,15-16H,11-14,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEOPZFRNWLYER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.